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Compound of Interest

Compound Name: 2,6-Diphenylcyclohexanone

CAS No.: 37904-84-0

Cat. No.: B1595425 Get Quote

Molecular Weight & Synthetic Methodology Guide

Executive Summary
2,6-Diphenylcyclohexanone (CAS: 893-67-4) is a sterically crowded, diaryl-substituted

cycloalkanone utilized as a high-value scaffold in the synthesis of liquid crystals, photo-

responsive materials, and pharmacologically active heterocyclic compounds.

Unlike its unsaturated analog (2,6-dibenzylidenecyclohexanone), 2,6-diphenylcyclohexanone
possesses phenyl rings directly bonded to the

-carbons of the cyclohexyl ring. This structural distinction is critical for researchers, as it
dictates the molecule's stereochemical behavior and synthetic utility. This guide details the
physicochemical profile, validated synthetic protocols via Pd-catalyzed arylation, and the
stereochemical dynamics essential for precise application in drug development and material
science.

Part 1: Physicochemical Profile
The precise molecular weight and physical constants are fundamental for stoichiometry and

analytical characterization.

Table 1: Core Chemical Specifications
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Property Value Notes

IUPAC Name 2,6-Diphenylcyclohexan-1-one

Molecular Formula

Molecular Weight 250.34 g/mol Average mass

Monoisotopic Mass 250.1358 Da For High-Res MS (HRMS)

CAS Registry Number 893-67-4

Physical State
White to off-white crystalline

solid

Melting Point 120–122 °C (cis-isomer) Varies by stereoisomeric purity

Solubility
Soluble in CHCl₃, DCM, THF,

Toluene
Poorly soluble in water/hexane

Critical Distinction: Do not confuse this molecule with 2,6-dibenzylidenecyclohexanone (

, MW: 274.36), which is the product of a standard aldol condensation. 2,6-
Diphenylcyclohexanone is the saturated ring analog with direct aryl attachment.

Part 2: Synthetic Pathways & Mechanism
The Challenge of Direct Synthesis
Classical alkylation of cyclohexanone with phenyl halides is chemically difficult due to the low

reactivity of unactivated aryl halides toward enolates under standard conditions. The modern,

authoritative method utilizes Palladium-Catalyzed

-Arylation, a breakthrough protocol developed to overcome these kinetic barriers.

Protocol: Pd-Catalyzed -Arylation of Cyclohexanone
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This protocol ensures the direct installation of phenyl groups at the C2 and C6 positions.

Reagents:

Substrate: Cyclohexanone (1.0 equiv)

Aryl Source: Bromobenzene (2.2 equiv)

Catalyst:

(1–2 mol%)

Ligand: Electron-rich phosphine (e.g.,

or BINAP) or N-heterocyclic carbene (NHC).

Base: Sodium tert-butoxide (

) (2.5 equiv)

Solvent: Toluene or THF (anhydrous)

Step-by-Step Workflow:

Inert Atmosphere: Flame-dry a reaction vessel and purge with Argon.

Catalyst Pre-mix: Charge the vessel with

, Ligand, and

. Add anhydrous Toluene.

Addition: Add Cyclohexanone and Bromobenzene via syringe.

Heating: Heat the mixture to 80–100 °C. The base generates the enolate in situ, which

undergoes transmetallation with the oxidative addition complex (Ph-Pd-Br).

Monitoring: Monitor via GC-MS for the disappearance of the mono-arylated intermediate (2-

phenylcyclohexanone).
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Workup: Quench with saturated

, extract with ethyl acetate, and dry over

.

Purification: Recrystallize from ethanol/ether to isolate the thermodynamically stable cis

isomer.

Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Enolate Binding"

step that dictates the reaction success.
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Caption: Figure 1. Catalytic cycle for the Pd-mediated
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-arylation.[1][2] The cycle repeats twice to achieve 2,6-disubstitution.

Part 3: Stereochemical Dynamics
For researchers in drug development, the stereochemistry of 2,6-diphenylcyclohexanone is

non-trivial. The molecule exists as two diastereomers:

Cis-isomer (Meso):

Conformation: The chair conformation allows both phenyl groups to adopt the equatorial

position.

Stability: This is the thermodynamic product. The 1,3-diequatorial arrangement minimizes

1,3-diaxial interactions.

Symmetry: Possesses a plane of symmetry (

), making it optically inactive (meso).

Trans-isomer (Racemic):

Conformation: One phenyl is equatorial, and the other is axial.

Stability: Higher energy due to the steric strain of the axial phenyl group.

Chirality: Exists as a pair of enantiomers (

and

).

Experimental Implication: Under the basic conditions of the synthesis (NaOtBu), the reaction

mixture undergoes equilibration via enolization. The system naturally funnels toward the cis-

isomer (diequatorial) as the major product. If the trans isomer is required, kinetic control or

specific photochemical isomerization techniques are necessary.

Part 4: Analytical Characterization (Self-Validating
System)
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To ensure the integrity of the synthesized compound, the following spectral fingerprints must be

verified.

Table 2: Diagnostic Spectral Data
Technique Signal Structural Assignment

NMR (CDCl₃) 7.1–7.4 ppm (m, 10H)
Aromatic protons (Phenyl

rings)

3.6–3.8 ppm (dd, 2H)

Benzylic protons (H-2, H-6).

The coupling constant (

) reveals stereochemistry (

vs

).

1.8–2.4 ppm (m, 6H) Cyclohexyl methylene protons

NMR ~210 ppm

Carbonyl (

). Confirm absence of

aldehyde peaks.

IR Spectroscopy ~1705–1710 cm⁻¹
Strong

stretch (Saturated ketone).

MS (EI/ESI) m/z 250.1 Molecular ion peak.

Validation Check: If the IR spectrum shows a peak at ~1660 cm⁻¹ (conjugated ketone), your

sample is contaminated with the unsaturated intermediate or the dibenzylidene analog.

Part 5: Applications in Drug Discovery & Materials
Pharmacophore Scaffold
2,6-Diphenylcyclohexanone serves as a lipophilic, rigid scaffold.
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Cytotoxicity: Derivatives function as non-enolisable analogs of curcumin, exhibiting cytotoxic

activity against specific tumor cell lines by inhibiting the proteasome or inducing apoptosis.

Heterocycle Synthesis: The ketone functionality allows for condensation with hydrazines or

hydroxylamines to form fused indazoles or isoxazoles, which are common motifs in kinase

inhibitors.

Photochemical Decarbonylation
Upon UV irradiation, 2,6-diphenylcyclohexanone undergoes Type I cleavage (Norrish Type I)

followed by decarbonylation to yield 1,2-diphenylcyclopentane. This reaction is used to study

radical pair dynamics in solvent cages.
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Caption: Figure 2. Downstream applications in medicinal chemistry and physical organic

research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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